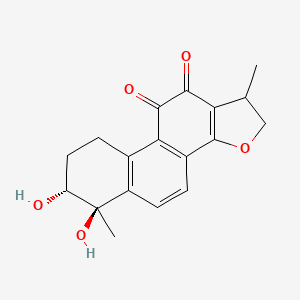
15,16-Dihydrotanshindiol C
Vue d'ensemble
Description
15,16-Dihydrotanshinone I is a major component derived from Salvia miltiorrhiza Bunge, commonly known as Dansham in Korea and Danshen in Chinese. This compound has been traditionally used in Chinese medicine for the treatment of various cardiovascular diseases, including angina pectoris, coronary heart disease, myocardial infarction, and hypertension .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of 15,16-Dihydrotanshinone I, they do mention the synthesis of related compounds. For instance, the synthesis of methyl (15S)-16-hydroxydehydroabietate and its (15R)-epimer was performed to determine the absolute configuration of C-15 in natural 16-hydroxydehydroabietic acid, a metabolite of (+)-dehydroabietic acid in rabbits . This process involved transforming methyl (+)-dehydroabietate into the desired products, which could provide insights into the synthetic pathways that might be applicable to 15,16-Dihydrotanshinone I.
Molecular Structure Analysis
The molecular structure of 15,16-Dihydrotanshinone I plays a crucial role in its biological activity. The absolute configuration of a similar compound, 16-hydroxydehydroabietic acid, was determined to have an S-configuration at C-15 . This information is vital for understanding the stereochemistry and potential biological interactions of 15,16-Dihydrotanshinone I.
Chemical Reactions Analysis
The chemical behavior of 15,16-Dihydrotanshinone I includes its ability to inhibit platelet aggregation. This is achieved by suppressing intracellular calcium mobilization and arachidonic acid liberation . Additionally, the compound slightly inhibits the production of thromboxane B2 when induced by collagen . These reactions are significant as they contribute to the compound's medicinal properties, particularly in cardiovascular health.
Physical and Chemical Properties Analysis
The physical and chemical properties of 15,16-Dihydrotanshinone I are closely related to its pharmacological effects. The compound exhibits potent anti-platelet activity, which is quantified by its IC50 value of 8.7±5.6 µM, indicating its efficacy in inhibiting collagen-induced platelet aggregation . This is approximately seven times more potent than EGCG, an active component in green tea . The ability to inhibit intracellular calcium mobilization and arachidonic acid release is indicative of its mechanism of action and contributes to its therapeutic potential.
Applications De Recherche Scientifique
Anti-Inflammatory Properties
15,16-Dihydrotanshinone I, a derivative of 15,16-Dihydrotanshindiol C, exhibits significant anti-inflammatory effects. Studies have shown that this compound inhibits prostaglandin and nitric oxide production in lipopolysaccharide-treated cells, suggesting a rationale for its use in treating inflammatory conditions (Jeon et al., 2008).
Anticancer Activity
Research indicates that 15,16-Dihydrotanshinone I has potent anticancer activities. It has been observed to induce apoptosis in leukemia cells and inhibit tumor growth in vivo, suggesting its potential as a cancer therapeutic agent (Liu et al., 2015).
Enhanced Drug Delivery
The development of biotin-modified polylactic-co-glycolic acid nanoparticles containing 15,16-Dihydrotanshinone I has shown improved antiproliferative activity against human cervical cancer cells. This suggests its potential application in targeted cancer therapy (Luo et al., 2018).
Anti-Platelet Activity
15,16-Dihydrotanshinone I has been found to inhibit platelet aggregation, an essential factor in cardiovascular diseases. This compound suppresses intracellular calcium mobilization and arachidonic acid liberation in platelets, providing a potential therapeutic avenue for cardiovascular conditions (Park et al., 2008).
Impact on Mast Cell Activation
Investigations into 15,16-Dihydrotanshinone I have revealed its ability to suppress IgE-Ag stimulated mast cell activation, which is significant in allergic inflammatory responses. This suggests its potential use in treating allergic inflammatory diseases (Li et al., 2015).
Neuroprotective Effects
Studies have demonstrated the ability of 15,16-Dihydrotanshinone I to suppress microglial activation, a factor implicated in neurodegenerative diseases. This indicates its potential application in neurodegenerative disease therapy (Lee et al., 2006).
Mécanisme D'action
Target of Action
The primary target of 15,16-Dihydrotanshindiol C is thrombin , a serine protease that plays a key role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot . Thrombin is responsible for converting fibrinogen into fibrin, the main protein component of a blood clot .
Mode of Action
This compound acts as a potent inhibitor of thrombin . By binding to thrombin, it prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of blood clots .
Biochemical Pathways
The inhibition of thrombin by this compound affects the coagulation cascade, specifically the final common pathway. This pathway involves the activation of prothrombin to thrombin, which then converts soluble fibrinogen into insoluble fibrin, leading to clot formation . By inhibiting thrombin, this compound disrupts this pathway and prevents clot formation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of blood clot formation. By inhibiting thrombin, it disrupts the coagulation cascade and prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation .
Propriétés
IUPAC Name |
(6R,7R)-6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,8,12,19,22H,4,6-7H2,1-2H3/t8?,12-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWJBFKCVPRBJO-GNGYTGERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H]([C@]4(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



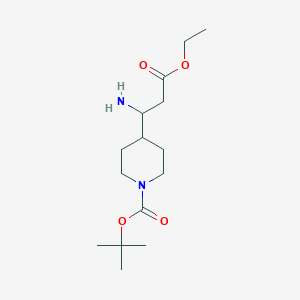

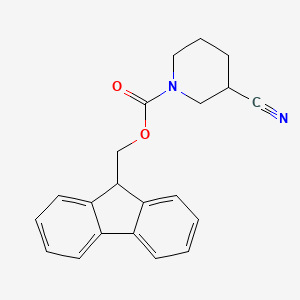

![1-[2-Amino-1-(3-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B3030284.png)
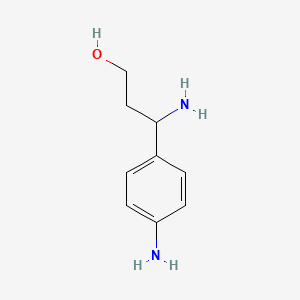



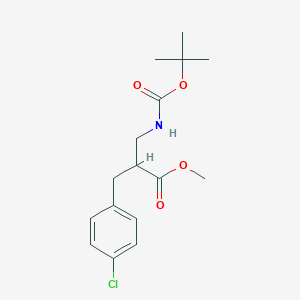
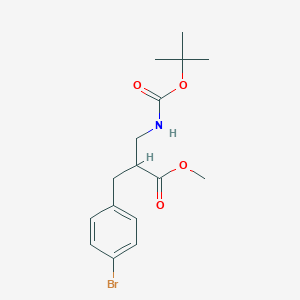
![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B3030297.png)

